3-Amino-6-(trifluoromethyl)picolinonitrile basic properties
3-Amino-6-(trifluoromethyl)picolinonitrile basic properties
An In-Depth Technical Guide to 3-Amino-6-(trifluoromethyl)picolinonitrile
Abstract
This technical guide provides a comprehensive overview of 3-Amino-6-(trifluoromethyl)picolinonitrile (CAS No. 946594-89-4), a key heterocyclic building block for research and development. The document delves into the molecule's fundamental physicochemical properties, safety and handling protocols, and its strategic importance in medicinal chemistry and materials science. By synthesizing available data with established chemical principles, this guide offers field-proven insights for researchers, scientists, and drug development professionals. It includes a plausible synthetic pathway, an analysis of the compound's chemical reactivity, and a discussion of its potential applications, particularly in the design of novel therapeutic agents.
Core Molecular Profile
3-Amino-6-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative featuring three critical functional groups that define its chemical utility: a nucleophilic amino group, an electron-withdrawing trifluoromethyl group, and a versatile nitrile moiety. The strategic placement of these groups on the picolinonitrile scaffold makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, is a well-recognized bioisostere in drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule.
The pyridine ring itself is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals. This compound, therefore, serves as a strategic starting point for accessing novel chemical matter with desirable pharmacological properties.
Physicochemical and Structural Data
The fundamental properties of 3-Amino-6-(trifluoromethyl)picolinonitrile are summarized below. It is noteworthy that while core identification data is well-established, experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature, which is common for specialized research chemicals.
| Property | Value | Source(s) |
| CAS Number | 946594-89-4 | [1][2] |
| Molecular Formula | C₇H₄F₃N₃ | [2][3] |
| Molecular Weight | 187.12 g/mol | [3] |
| IUPAC Name | 3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile | [1][2] |
| Synonyms | 3-Amino-6-(trifluoromethyl)pyridine-2-carbonitrile | [2][4] |
| Appearance | Solid (presumed) | [3] |
| Melting Point | Not available | [2][4] |
| Boiling Point | Not available | [2][4] |
| Solubility | Low solubility in water (estimated); may be soluble in common organic solvents like dichloromethane.[3] | [3] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthetic procedures for 3-Amino-6-(trifluoromethyl)picolinonitrile are not extensively documented, a plausible and logical synthetic route can be devised from commercially available precursors based on established pyridine chemistry.
Proposed Synthetic Pathway
A common strategy for the synthesis of functionalized pyridines involves the cyclocondensation of a trifluoromethyl-containing building block.[5] An effective approach would likely start with a suitable trifluoromethyl-substituted precursor, followed by functional group interconversion to install the amino and nitrile groups. A potential route is the amination of a halogenated precursor.
Below is a diagram illustrating a plausible synthetic workflow.
Caption: Use of the title compound as a versatile scaffold.
Predicted Spectral Characteristics
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¹H NMR: Two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. The -NH₂ protons would likely appear as a broad singlet.
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¹³C NMR: Seven distinct carbon signals are expected. The carbon of the CF₃ group will show a characteristic quartet due to coupling with the fluorine atoms. The nitrile carbon will appear in the typical downfield region for cyano groups.
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¹⁹F NMR: A single sharp singlet is expected, as all three fluorine atoms are chemically equivalent.
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C≡N stretching for the nitrile group (around 2220-2260 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).
Safety, Handling, and Storage
As with any laboratory chemical, 3-Amino-6-(trifluoromethyl)picolinonitrile must be handled with appropriate care. The available safety data indicates it is an irritant and may be harmful if ingested.
GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][4] |
| Eye Irritation | H319 / H320 | Causes serious eye irritation. | [1][2][4] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | [1][2][4] |
Laboratory Handling Protocol
A self-validating system for handling this compound involves a strict adherence to engineering controls, personal protective equipment (PPE), and proper storage.
Caption: Standard protocol for safe laboratory handling.
Protocol Steps:
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Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. [4]2. Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes safety glasses with side-shields conforming to EN166 or NIOSH standards, chemical-resistant gloves (e.g., nitrile), and a lab coat. [4]3. Handling: Avoid the formation of dust and aerosols. [4]In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. [4]If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician. [4]4. Storage: Store in a cool, dry, and well-ventilated place. [3]Keep the container tightly closed to prevent moisture absorption and away from incompatible materials such as strong oxidizing agents. [3]
References
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EASTFINE. (n.d.). 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile. Retrieved from [Link]
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American Elements. (n.d.). 3-Amino-6-(trifluoromethyl)picolinonitrile | CAS 946594-89-4. Retrieved from [Link]
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- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
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Yoshikawa, N., & Shibatomi, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-268. Retrieved from [Link]
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